Lead tetraacetate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Strong Oxidizing Agent:

Lead tetraacetate acts as a strong oxidizing agent, meaning it readily accepts electrons from other molecules. This characteristic makes it valuable in organic synthesis for:

- Cleaving vicinal diols: It selectively cleaves 1,2-diols (two hydroxyl groups attached to adjacent carbon atoms) to form carbonyl compounds (aldehydes or ketones) .

- Decarboxylation of carboxylic acids: It removes carbon dioxide (decarboxylation) from carboxylic acids, leading to alkanes or alkenes .

- Other oxidation reactions: Lead tetraacetate also finds use in various other oxidation reactions, including introducing acetoxy groups, dehydrogenation, and methylations .

Source of Acetyloxy Groups:

Lead tetraacetate can act as a source of the acetoxy group (CH₃COO-). This functionality is valuable in organic synthesis for introducing this group into various molecules. Examples include:

- Acetoxylation of C-H bonds: It can selectively introduce the acetoxy group to specific carbon-hydrogen (C-H) bonds, such as benzylic, allylic, and α-oxygen ether C-H bonds .

- Formation of cyclic ethers: Lead tetraacetate can be used to convert 1,2-diols into cyclic ethers by intramolecular C-O bond formation .

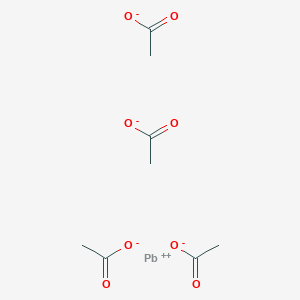

Lead tetraacetate, also known as lead(IV) acetate, is an organometallic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as a colorless solid that is soluble in nonpolar organic solvents but is sensitive to moisture, leading to degradation. The compound features a lead(IV) ion coordinated by four bidentate acetate ions, forming a unique structure where the lead atom is surrounded by oxygen atoms in a flattened trigonal dodecahedron configuration . Lead tetraacetate is primarily utilized in organic synthesis due to its strong oxidizing properties.

Lead tetraacetate is a highly toxic compound due to the presence of lead. It is a suspected carcinogen and can cause severe health problems upon inhalation, ingestion, or skin contact.

- Acute Toxicity: Lead tetraacetate exposure can lead to symptoms like nausea, vomiting, abdominal pain, diarrhea, convulsions, and coma.

- Chronic Toxicity: Chronic exposure can cause damage to the nervous system, kidneys, and reproductive system. It can also lead to learning disabilities and behavioral problems in children.

Lead tetraacetate is recognized for its versatility as an oxidizing agent in organic chemistry. Some notable reactions include:

- Oxidative Decarboxylation: It facilitates the conversion of carboxylic acids into various compounds, depending on the substrate and conditions used .

- Acetoxylation: This reaction involves the introduction of acetoxy groups into benzylic and allylic positions, transforming compounds such as dioxane into 2-acetoxy-1,4-dioxane .

- Cleavage of Diols: Lead tetraacetate effectively cleaves 1,2-diols to yield aldehydes or ketones, often used as an alternative to ozonolysis .

- Hydrazone Dehydrogenation: It converts hydrazones into carbonyl compounds along with corresponding alcohols .

- Reactions with Alkenes: The compound can react with alkenes to produce γ-lactones and facilitate oxidative cleavage of allyl alcohols when combined with ozone .

Lead tetraacetate exhibits significant toxicity and is classified as a neurotoxin. Its exposure can adversely affect various systems in the body, including the central nervous system, kidneys, and reproductive system. Furthermore, it poses risks to gum tissue and blood health due to its lead content . Due to these harmful effects, strict safety measures are necessary when handling this compound.

Lead tetraacetate finds extensive applications in organic chemistry due to its oxidizing capabilities. Key applications include:

- Organic Synthesis: Used for acetoxylation reactions and oxidative transformations.

- Cleavage of Glycols: Employed for structural determination and degradation studies in carbohydrate chemistry .

- Preparation of Organolead Compounds: Acts as a reagent for synthesizing various organolead derivatives.

- Decarboxylation Reactions: Facilitates the formation of alkenes and acetate esters from carboxylic acids .

Research has explored the interactions of lead tetraacetate with various organic substrates. Notably, it has been shown to react with hydrocarbons through free radical mechanisms, yielding acetate esters as products . Additionally, studies have indicated that it can interact effectively with hydrazones and alcohols, demonstrating its broad reactivity profile in organic synthesis .

Lead tetraacetate shares similarities with several other lead compounds and organometallic reagents. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Characteristics | Unique Features |

|---|---|---|---|

| Lead(II) Acetate | Pb(C₂H₃O₂)₂ | Less toxic than lead tetraacetate; used in various applications | Lower oxidation state; limited oxidizing ability |

| Lead(IV) Oxide | PbO₂ | Strong oxidizer; used in batteries | Different oxidation state; less versatile |

| Lead(II) Oxide | PbO | Used in glass and ceramics; lower reactivity | Stable under ambient conditions |

| Acetic Anhydride | (CH₃CO)₂O | Used for acetylation reactions | Not a metal compound; different reactivity |

Lead tetraacetate stands out due to its strong oxidizing properties and versatility in facilitating various organic reactions that other similar compounds may not achieve effectively .

Physical Description

Colorless to pink solid from glacial acetic acid; [Merck Index # 5423]

Color/Form

Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.228 at 17 °C/4 °C

Odor

Decomposition

Melting Point

175-180 °C

UNII

GHS Hazard Statements

H302 (94.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (94.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (98.59%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (97.18%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (98.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

... Prepared by adding warm, anhydrous, glacial acetic acid to red lead (Pb3O4) and subsequently cooling the solution.

General Manufacturing Information

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Store under inert gas. Air and moisture sensitive.